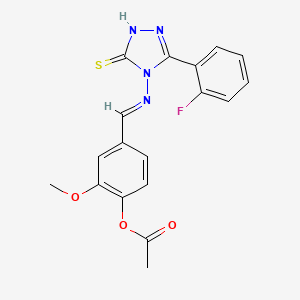
1,2-Bis(phthalamido)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(phthalamido)benzene is an organic compound with the molecular formula C22H12N2O4 It is characterized by the presence of two phthalimide groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(phthalamido)benzene can be synthesized through the condensation of phthalic anhydride with ortho-phenylenediamine. The reaction typically involves heating the reactants in a suitable solvent, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(phthalamido)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phthalimide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the imide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of phthalic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phthalimide derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(phthalamido)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, dyes, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(phthalamido)benzene involves its interaction with molecular targets through its phthalimide groups. These groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving these interactions, leading to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide: A simpler compound with one phthalimide group.
N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom of the phthalimide group.
Benzimidazole Derivatives: Compounds with a benzimidazole core structure.
Uniqueness
1,2-Bis(phthalamido)benzene is unique due to the presence of two phthalimide groups attached to a benzene ring, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and applications that are not possible with simpler phthalimide derivatives.
Propiedades
Número CAS |
37881-98-4 |
|---|---|
Fórmula molecular |
C22H12N2O4 |
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
2-[2-(1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H12N2O4/c25-19-13-7-1-2-8-14(13)20(26)23(19)17-11-5-6-12-18(17)24-21(27)15-9-3-4-10-16(15)22(24)28/h1-12H |
Clave InChI |
QMYXYGOUFQPVGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3N4C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12009315.png)
![2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-sec-butylphenyl)acetamide](/img/structure/B12009317.png)
![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B12009324.png)

![3-iodo-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B12009338.png)

![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]benzohydrazide](/img/structure/B12009342.png)


![N'-((E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-3-methoxybenzohydrazide](/img/structure/B12009375.png)

![[12-acetyloxy-17-[(2E)-5,5-diphenylpenta-2,4-dien-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12009388.png)

